molecular formula C24H42F3N3O7 B139066 Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) CAS No. 180152-84-5

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

Cat. No.: B139066
CAS No.: 180152-84-5
M. Wt: 541.6 g/mol
InChI Key: FBVPJOYSURPZDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) undergoes various chemical reactions, including:

Scientific Research Applications

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) has several scientific research applications:

    Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The molecular pathways involved are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVPJOYSURPZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441289
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180152-84-5
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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